molecular formula C13H13NO2 B8449317 Ethyl 1-phenyl-3-pyrrolecarboxylate

Ethyl 1-phenyl-3-pyrrolecarboxylate

Cat. No.: B8449317
M. Wt: 215.25 g/mol
InChI Key: RGCDLODOMPIIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-phenyl-3-pyrrolecarboxylate is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 1-phenylpyrrole-3-carboxylate

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)11-8-9-14(10-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3

InChI Key

RGCDLODOMPIIGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

From 2.69 g (15 mmol) of N-formyl-N-phenylglycine, 5.47 g (55.8 mmol) of ethyl propiolate and 15 ml of acetic anhydride, 2.894 g of the title compound were obtained in a similar manner as in Referential Example 3 (yield: 89.6%).
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
5.47 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2.69 g (15 mmole) of N-formyl-N-phenyl-glycine prepared in Reference Example 3, 5.47 g (55.8 mmole) of ethyl propiolate, and 15 ml of acetic anhydride was stirred using a magnetic stirrer over an oil bath at 130° C. for 22 hours. The reaction mixture was concentrated under vacuum. 22 ml of toluene was added to the residue and the mixture was evaporated under reduced pressure. This procedure was repeated to obtain a brown oily substance. This oily substance was purified using silica gel column chromatography (No. 9385 silica gel, manufactured by Merck Co., eluted with ethyl acetate:hexane=1:5 v/v) to obtain 2.8949 (yield 89.6%) of a light-yellow oil of the title compound.
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
5.47 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
89.6%

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